molecular formula C9H16N2O5S B13747343 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate CAS No. 2598-72-3

1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate

Cat. No.: B13747343
CAS No.: 2598-72-3
M. Wt: 264.30 g/mol
InChI Key: SWADHONMVDUVJS-UHFFFAOYSA-N
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Description

1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate is a chemical compound with the molecular formula C9H14N2O4S It is a hydrazine derivative, which means it contains a hydrazine group (NH-NH2) attached to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate typically involves the reaction of o-methylphenol with ethylene oxide to form 2-(o-methylphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to produce 1-(2-(o-methylphenoxy)ethyl)hydrazine. Finally, the hydrazine derivative is treated with sulfuric acid to obtain the hydrogen sulfate salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate can undergo several types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing compounds.

    Reduction: The compound can be reduced to form simpler hydrazine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction could produce simpler hydrazine derivatives. Substitution reactions may result in the formation of various substituted phenoxy compounds.

Scientific Research Applications

1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various cellular pathways and processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Another hydrazine derivative with similar chemical properties.

    2-(o-Methylphenoxy)ethylamine: A related compound with an amine group instead of a hydrazine group.

    Hydrazine sulfate: A simpler hydrazine derivative with similar reactivity.

Uniqueness

1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate is unique due to the presence of both the phenoxy and hydrazine groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

2598-72-3

Molecular Formula

C9H16N2O5S

Molecular Weight

264.30 g/mol

IUPAC Name

hydrogen sulfate;[2-(2-methylphenoxy)ethylamino]azanium

InChI

InChI=1S/C9H14N2O.H2O4S/c1-8-4-2-3-5-9(8)12-7-6-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4)

InChI Key

SWADHONMVDUVJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN[NH3+].OS(=O)(=O)[O-]

Origin of Product

United States

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